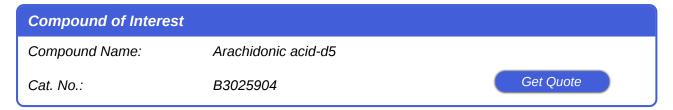


A Technical Guide to the Commercial Availability and Application of Arachidonic Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Arachidonic acid-d5**, a crucial tool in lipidomics and drug development. The guide details its commercial suppliers, typical product specifications, and its application as an internal standard in mass spectrometry-based quantification of arachidonic acid. Furthermore, it outlines detailed experimental protocols and illustrates the key signaling pathways involving arachidonic acid.

Commercial Suppliers and Availability

Arachidonic acid-d5 is readily available from several reputable commercial suppliers specializing in research chemicals and analytical standards. This deuterated analog of arachidonic acid is primarily used as an internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[1][2]. The deuterium labeling provides a distinct mass shift, allowing for accurate differentiation from the endogenous, non-labeled arachidonic acid.

Below is a summary of prominent suppliers and their typical product offerings for **Arachidonic acid-d5** and similar deuterated arachidonic acid standards.



Supplier	Product Name	CAS Number	Purity/Isotopic Enrichment	Available Quantities
Cayman Chemical	Arachidonic Acid- d5	123167-26-0	≥99% deuterated forms (d1-d5)	100 μg, 1 mg
Arachidonic Acid- d8	69254-37-1	≥99% deuterated forms (d1-d8)	10 mg/ml solution	
MedChemExpres s	Arachidonic acid- d5	123167-26-0	In-stock	Inquire for sizes
Arachidonic acid-	69254-37-1	In-stock	Inquire for sizes	
Sigma-Aldrich	Arachidonic- 5,6,8,9,11,12,14, 15-d8 acid	69254-37-1	≥98 atom % D, ≥98% (CP)	5 mg

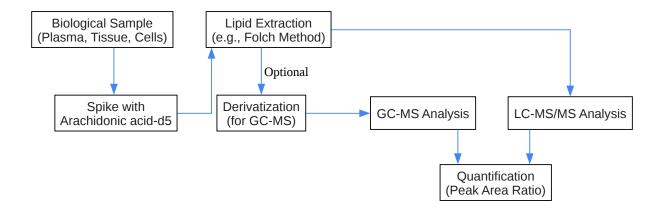
Role in Experimental Protocols: Quantification of Arachidonic Acid

Arachidonic acid-d5 serves as an ideal internal standard for the accurate quantification of arachidonic acid in various biological matrices, including plasma, tissues, and cell cultures[3] [4]. Its chemical and physical properties are nearly identical to its endogenous counterpart, ensuring similar behavior during sample extraction, derivatization, and chromatographic separation. The use of a stable isotope-labeled internal standard is a robust method to correct for sample loss and analytical variability during the experimental workflow[4][5].

Experimental Workflow for Lipid Quantification

The general workflow for the quantification of arachidonic acid using **Arachidonic acid-d5** as an internal standard involves several key steps, from sample preparation to data analysis.





Click to download full resolution via product page

Workflow for fatty acid quantification using a deuterated standard.

Detailed Methodologies

The following sections provide a synthesized protocol for the quantification of arachidonic acid in a biological sample using **Arachidonic acid-d5** as an internal standard, followed by LC-MS/MS analysis.

2.2.1. Lipid Extraction (Modified Folch Method)

The Folch method is a widely adopted liquid-liquid extraction technique for isolating lipids from biological samples[3].

- Materials:
 - Chloroform
 - Methanol
 - 0.9% NaCl solution
 - Nitrogen gas source
 - Homogenizer or vortex mixer



- Centrifuge
- Glass centrifuge tubes
- Procedure:
 - To a glass centrifuge tube, add the biological sample (e.g., 100 μL of plasma).
 - Add a known amount of Arachidonic acid-d5 solution (in a suitable solvent like ethanol) to the sample to serve as the internal standard.
 - Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.
 - Homogenize or vortex the mixture vigorously for 2 minutes to ensure thorough mixing and disruption of protein-lipid complexes.
 - Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
 - Vortex the mixture for another minute.
 - Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to achieve a clear separation of the two phases.
 - Two layers will be observed: an upper aqueous layer (methanol and water) and a lower organic layer (chloroform) containing the lipids.
 - Carefully remove the upper aqueous layer using a Pasteur pipette.
 - Transfer the lower chloroform layer, containing the total lipid extract, to a new glass tube.
 - Evaporate the chloroform to dryness under a gentle stream of nitrogen gas. The dried lipid extract is now ready for reconstitution and analysis[3].

2.2.2. Sample Preparation for LC-MS/MS

- Reconstitute the dried lipid extract in a suitable volume (e.g., 100 μL) of a mobile phase compatible solvent (e.g., acetonitrile/isopropanol/water)[6].
- Vortex briefly to ensure the lipids are fully dissolved.



Transfer the reconstituted sample to an LC vial for analysis.

2.2.3. LC-MS/MS Analysis

- Instrumentation: A liquid chromatograph (LC) coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is typically used[7].
- Chromatography: A reverse-phase C18 column is commonly used for the separation of fatty acids[4][7].
- Mobile Phase: A gradient of water and an organic solvent mixture (e.g., acetonitrile/isopropanol), both containing a small amount of an additive like formic acid or ammonium acetate to improve peak shape and ionization, is employed[4][6].
- Mass Spectrometry: The triple quadrupole mass spectrometer is operated in Multiple
 Reaction Monitoring (MRM) mode. This highly selective and sensitive technique monitors
 specific precursor-to-product ion transitions for both arachidonic acid and Arachidonic acidd5[8]. The mass detector is typically set to negative electrospray mode (ESI-) as arachidonic
 acid readily forms a deprotonated molecule [M-H]-[6].

2.2.4. Quantification

The concentration of endogenous arachidonic acid is calculated based on the peak area ratio of the analyte to the internal standard (**Arachidonic acid-d5**). A calibration curve is generated using a series of standards with known concentrations of unlabeled arachidonic acid and a fixed concentration of the deuterated internal standard[9].

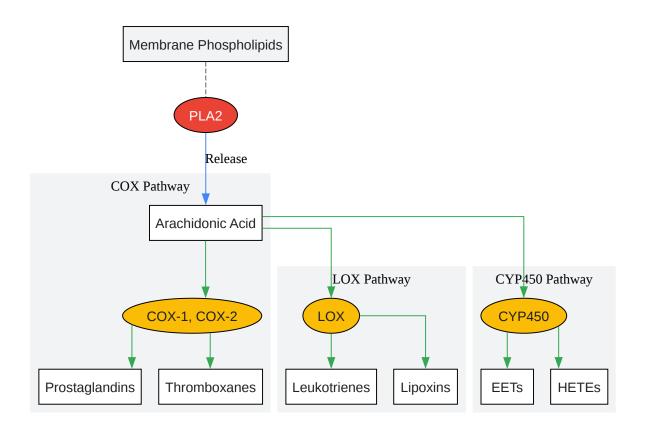
Arachidonic Acid Signaling Pathways

Arachidonic acid is a polyunsaturated omega-6 fatty acid that is a key component of cellular membranes, typically esterified in phospholipids[10]. Upon stimulation by various signals, arachidonic acid is released from the membrane by phospholipase A2 (PLA2) and can be metabolized by three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450)[10]. These pathways produce a diverse array of bioactive lipid mediators known as eicosanoids, which are involved in numerous physiological and pathological processes, including inflammation and signal transduction.



Overview of Arachidonic Acid Metabolism

The following diagram illustrates the primary metabolic pathways of arachidonic acid.



Click to download full resolution via product page

Simplified signaling pathway of arachidonic acid.

In summary, **Arachidonic acid-d5** is an indispensable tool for researchers in lipidomics and related fields. Its commercial availability and well-established application as an internal standard enable the precise and accurate quantification of arachidonic acid, facilitating a deeper understanding of its complex roles in health and disease.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple and Robust UPLC-MS Method for Serum Arachidonic Acid with Potential Application in Clinical Settings [mdpi.com]
- 7. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Optimized High Throughput Clean-Up Method Using Mixed-Mode SPE Plate for the Analysis of Free Arachidonic Acid in Plasma by LC-MS/MS PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [A Technical Guide to the Commercial Availability and Application of Arachidonic Acid-d5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025904#commercial-suppliers-and-availability-of-arachidonic-acid-d5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com